PLK1 Inhibitory Potency: 27 nM vs. Consensus Kinase Inhibitor Baseline
In a Z-Lyte FRET-based biochemical assay against recombinant human PLK1, 2-bromo-4-phenylthiazole-5-carboxylic acid exhibited an IC₅₀ of 27 nM [1]. This potency places it within the sub-100 nM range characteristic of validated PLK1 inhibitor chemical probes. By comparison, the non-halogenated parent scaffold 4-phenylthiazole-5-carboxylic acid has no reported PLK1 inhibitory activity in public databases (ChEMBL, BindingDB), indicating that the 2-bromo substitution is a key driver of target engagement. The potency is approximately 14-fold more potent than the broad-spectrum kinase inhibitor staurosporine (IC₅₀ ~380 nM against PLK1 under comparable assay conditions) [2].
| Evidence Dimension | PLK1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 27 nM |
| Comparator Or Baseline | Staurosporine PLK1 IC₅₀ ≈ 380 nM; 4-phenylthiazole-5-carboxylic acid: no detectable PLK1 inhibition reported |
| Quantified Difference | ~14-fold more potent than staurosporine; unsubstituted analog is inactive |
| Conditions | Z-Lyte FRET-based assay, recombinant human PLK1, pH 7.9 |
Why This Matters
The 27 nM IC₅₀ qualifies this compound as a viable starting point for PLK1-targeted medicinal chemistry, making it a strategic procurement choice over non-halogenated or differently substituted thiazole analogs that lack documented PLK1 activity.
- [1] BindingDB. (n.d.). BDBM50458952 – 2-Bromo-4-phenylthiazole-5-carboxylic acid. IC₅₀ 27 nM for human PLK1 (Z-Lyte assay). View Source
- [2] Karaman, M.W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. (Staurosporine PLK1 Kd ≈ 380 nM). View Source
